3-(Nitromethyl)oxetan-3-ol
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Overview
Description
3-(Nitromethyl)oxetan-3-ol is an organic compound characterized by the presence of a nitro group (-NO2) and an oxetane ring The oxetane ring is a four-membered cyclic ether, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Nitromethyl)oxetan-3-ol typically involves the nitration of oxetane derivatives. One common method is the nitration of 3-hydroxymethyl oxetane using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually require low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure better control over reaction conditions and to enhance safety. The use of mixed acid systems (nitric acid and sulfuric acid) is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Nitromethyl)oxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitrate derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted oxetane derivatives.
Scientific Research Applications
3-(Nitromethyl)oxetan-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and explosives
Mechanism of Action
The mechanism of action of 3-(Nitromethyl)oxetan-3-ol involves its interaction with molecular targets through its nitro and oxetane functional groups. The nitro group can participate in redox reactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Nitromethyl)-3-oxetane
- 3-(Nitromethyl)-2-oxetanol
- 3-(Nitromethyl)-4-oxetanol
Comparison
3-(Nitromethyl)oxetan-3-ol is unique due to the presence of both a nitro group and an oxetane ring, which imparts distinct chemical reactivity compared to other similar compounds. The combination of these functional groups allows for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
3-(nitromethyl)oxetan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c6-4(1-5(7)8)2-9-3-4/h6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPCBTMGAAIBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1419518-51-6 |
Source
|
Record name | 3-(nitromethyl)oxetan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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